Array ( [bid] => 15238476 ) Buy (S)-1-(2,5-Dibromophenyl)propan-1-amine hcl

(S)-1-(2,5-Dibromophenyl)propan-1-amine hcl

Catalog No.
S15848370
CAS No.
M.F
C9H12Br2ClN
M. Wt
329.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(2,5-Dibromophenyl)propan-1-amine hcl

Product Name

(S)-1-(2,5-Dibromophenyl)propan-1-amine hcl

IUPAC Name

(1S)-1-(2,5-dibromophenyl)propan-1-amine;hydrochloride

Molecular Formula

C9H12Br2ClN

Molecular Weight

329.46 g/mol

InChI

InChI=1S/C9H11Br2N.ClH/c1-2-9(12)7-5-6(10)3-4-8(7)11;/h3-5,9H,2,12H2,1H3;1H/t9-;/m0./s1

InChI Key

OKWLWEDUWMMGAS-FVGYRXGTSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)Br)Br)N.Cl

Isomeric SMILES

CC[C@@H](C1=C(C=CC(=C1)Br)Br)N.Cl

(S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride is a chiral amine with the molecular formula C10H12Br2N·HCl and a CAS number of 1388093-62-6. This compound features a propan-1-amine backbone substituted with a dibromophenyl group, which significantly influences its chemical and biological properties. The presence of bromine atoms on the phenyl ring enhances its reactivity and alters its pharmacological profile compared to other similar compounds. The hydrochloride form of this compound improves its solubility and stability, making it suitable for various applications in medicinal chemistry and pharmaceuticals.

  • Oxidation: The compound can undergo oxidation to form corresponding ketones or aldehydes.
  • Reduction: It can be reduced to yield secondary or tertiary amines.
  • Substitution: The amine group can engage in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride, among others.

The biological activity of (S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride has been explored in various contexts, particularly concerning its potential as a pharmacological agent. Preliminary studies suggest that this compound may exhibit properties akin to selective serotonin reuptake inhibitors (SSRIs), indicating its potential utility in treating mood disorders. The unique electronic properties imparted by the dibromophenyl group may enhance its binding affinity to neurotransmitter receptors, leading to improved pharmacological profiles compared to structurally similar compounds.

The synthesis of (S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride typically involves several key steps:

  • Starting Material: The synthesis begins with 2,5-dibromobenzaldehyde.
  • Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
  • Amination: The alcohol is converted to the amine through a substitution reaction with ammonia or an amine source.
  • Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

This multi-step synthesis allows for the production of optically active forms of the compound, which are crucial for its biological activity.

(S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride has several applications:

  • Pharmaceutical Development: Its potential as an antidepressant makes it a candidate for further research in drug development.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of other pharmaceuticals and biologically active compounds.
  • Research Tool: The compound is useful in studies investigating the mechanisms of action of SSRIs and related drugs.

Interaction studies involving (S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride focus on its binding affinity and selectivity towards specific receptors. Techniques such as molecular docking and receptor binding assays are commonly employed to elucidate the mechanisms through which this compound exerts its biological effects. The presence of bromine substituents is believed to enhance interactions with neurotransmitter receptors, potentially leading to unique pharmacological profiles compared to structurally similar compounds.

Several compounds share structural similarities with (S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(S)-1-(3,5-Dichlorophenyl)propan-1-amineChiral amine with dichlorophenyl substitutionExhibits properties similar to SSRIs
1-(3-Chlorophenyl)propan-2-amine hydrochlorideChlorinated phenyl groupDifferent stereochemistry may affect biological activity
1-(2,5-Dichlorophenyl)propan-1-amine hydrochlorideDichlorinated phenyl groupEnhanced reactivity due to multiple chlorine atoms

Uniqueness:
(S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride is distinct due to its specific substitution pattern on the phenyl ring, which significantly influences its electronic properties and biological activity. The dibromo substitution provides unique steric and electronic characteristics that differentiate it from other similar compounds, potentially leading to unique pharmacological effects and applications in medicinal chemistry.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

328.90045 g/mol

Monoisotopic Mass

326.90250 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

Explore Compound Types